molecular formula C18H21N3O2 B11392262 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11392262
M. Wt: 311.4 g/mol
InChI Key: FUEYQXJCOGEBDF-JXMROGBWSA-N
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Description

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-METHYLPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, an ethoxyphenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-METHYLPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the ethoxyphenyl and amino groups. Common reagents used in the synthesis include ethyl bromoacetate, 4-ethoxybenzaldehyde, and isobutylamine. The reaction conditions often involve heating and the use of solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-METHYLPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-METHYLPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a part of drug discovery efforts.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-METHYLPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXYPHENYLACETIC ACID: Shares the ethoxyphenyl group but lacks the oxazole ring and amino group.

    2-(4-ETHOXYPHENYL)ACETONITRILE: Similar structure but with a nitrile group instead of the oxazole ring.

    4-ETHOXYBENZALDEHYDE: Contains the ethoxyphenyl group but lacks the oxazole ring and amino group.

Uniqueness

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-METHYLPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H21N3O2/c1-4-22-15-8-5-14(6-9-15)7-10-17-21-16(11-19)18(23-17)20-12-13(2)3/h5-10,13,20H,4,12H2,1-3H3/b10-7+

InChI Key

FUEYQXJCOGEBDF-JXMROGBWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NCC(C)C)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NCC(C)C)C#N

Origin of Product

United States

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